1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone
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Overview
Description
1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone is a heterocyclic organic compound that features a fused indazole ring system with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-2-chloro-4-methylbenzene.
Nitration: The starting material undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene.
Reduction: The nitro group is then reduced to form 5-bromo-4-chloro-2-methylaniline.
Cyclization: The aniline derivative undergoes cyclization to form 6-bromo-5-chloro-1H-indazole.
Acylation: Finally, the indazole derivative is acylated with ethanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanone group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The indazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation: Products with oxidized ethanone groups.
Reduction: Products with reduced ethanone groups.
Scientific Research Applications
1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets. The indazole ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-6-chloro-1H-indazole
- 5-chloro-6-iodo-1H-indazole
- 5-methyl-6-chloro-1H-indazole
Uniqueness
1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone is unique due to the presence of both bromine and chlorine substituents on the indazole ring, as well as the ethanone group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Biological Activity
1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, interactions with biological targets, and its implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C9H6BrClN2O, with a molar mass of approximately 247.52 g/mol. The compound features an indazole ring substituted with bromine and chlorine atoms, along with an ethanone functional group. These structural characteristics contribute to its reactivity and biological properties, making it a valuable candidate for further research in pharmacology and medicinal chemistry.
Enzyme Inhibition
This compound has been reported to exhibit notable enzyme inhibition properties. Specific studies indicate its ability to inhibit various enzymes, which is crucial for its potential therapeutic applications:
- Monoamine Oxidase (MAO) : The compound's structural analogs have shown varying degrees of inhibition against MAO A and B, with some derivatives demonstrating IC50 values in the micromolar range, indicating significant potency .
- Cholinesterases : Similar studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases .
Antimicrobial Activity
In addition to enzyme inhibition, this compound has demonstrated antimicrobial properties. Preliminary screenings against various bacterial strains have indicated that the compound exhibits significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) observed were promising, suggesting potential applications in antibiotic development .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the indazole ring system plays a crucial role in interacting with specific molecular targets within cells. This interaction may lead to the modulation of various biochemical pathways, contributing to its observed biological activities .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its efficacy as a therapeutic agent. Variations in substituents on the indazole ring can significantly impact its biological activity. For instance:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(5-fluoro-6-chloro-1H-indazol-1-yl)ethanone | Fluorine instead of bromine | Different reactivity due to fluorine presence |
1-(5-bromo-7-chloro-1H-indazol-1-yl)ethanone | Chlorine at position 7 instead of position 6 | Variations in biological activity |
1-(5-bromo-7-methyl-1H-indazol-1-yl)ethanone | Methyl group instead of chlorine | Alters chemical properties and reactivity |
These variations highlight how different substituents can influence both the chemical behavior and biological activity of indazole derivatives, providing insights into potential modifications for enhanced therapeutic effects .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For example:
- Anticancer Studies : Several derivatives have been tested for cytotoxicity against cancer cell lines, revealing promising results that merit further exploration into their potential as anticancer agents.
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound have shown that it may help mitigate oxidative stress in neuronal cells, suggesting applications in treating neurodegenerative disorders .
Properties
IUPAC Name |
1-(5-bromo-6-chloroindazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDRKGOFYTQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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